molecular formula C6H16Cl2N2 B2699026 (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride CAS No. 63574-71-0

(1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride

Cat. No.: B2699026
CAS No.: 63574-71-0
M. Wt: 187.11
InChI Key: BSFMEPPGGBVEPA-BNTLRKBRSA-N
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Description

(1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its cyclobutane ring structure with two methyl groups and two amine groups, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride typically involves the following steps:

    Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through a [2+2] cycloaddition reaction of alkenes under UV light or using a suitable catalyst.

    Amine Introduction: The introduction of amine groups can be done through a reductive amination process. This involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials to ensure the (1R,2R) configuration.

    Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification is common to meet the high demand for this compound in pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine groups, forming N-oxides.

    Reduction: Reduction reactions can convert the amine groups to secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: N,N-Dimethylcyclobutane-1,2-diamine N-oxide.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions due to its unique structural properties.

Medicine

Medically, it serves as a precursor for the synthesis of various pharmaceutical agents, particularly those targeting neurological pathways.

Industry

Industrially, it is used in the production of polymers and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism by which (1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to fit into specific active sites, influencing biochemical pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-N,2-N-Dimethylcyclobutane-1,2-diamine: The enantiomer of the compound with similar properties but different biological activities.

    Cyclobutane-1,2-diamine: Lacks the dimethyl groups, resulting in different reactivity and applications.

    N,N-Dimethylcyclohexane-1,2-diamine: A similar diamine with a larger ring structure, affecting its steric and electronic properties.

Uniqueness

(1R,2R)-2-N,2-N-Dimethylcyclobutane-1,2-diamine;dihydrochloride is unique due to its specific chiral configuration and the presence of both dimethyl and diamine groups, which confer distinct reactivity and selectivity in chemical reactions.

This compound’s versatility and specificity make it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-N,2-N-dimethylcyclobutane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-8(2)6-4-3-5(6)7;;/h5-6H,3-4,7H2,1-2H3;2*1H/t5-,6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFMEPPGGBVEPA-BNTLRKBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CC[C@H]1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63574-71-0
Record name rac-(1R,2R)-N1,N1-dimethylcyclobutane-1,2-diamine dihydrochloride
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